1,8-Dioxaspiro[4.5]decan-4-amine
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Overview
Description
1,8-Dioxaspiro[45]decan-4-amine is a chemical compound with the molecular formula C8H15NO2 It is characterized by a spirocyclic structure, which includes a dioxaspiro ring fused to a decane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Dioxaspiro[4.5]decan-4-amine can be synthesized through several methods. One common approach involves the reaction of 1,4-cyclohexanedione with ethylene glycol to form a ketal intermediate, which is then subjected to aminocarbonylation in the presence of a palladium-phosphine catalyst . The reaction conditions typically include the use of dimethylformamide as a solvent and triethylamine as a base .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1,8-Dioxaspiro[4.5]decan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted amines, oxo derivatives, and various functionalized spirocyclic compounds .
Scientific Research Applications
1,8-Dioxaspiro[4.5]decan-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,8-Dioxaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling .
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-amine: This compound shares a similar spirocyclic structure but differs in the position of the amine group.
1,4-Dioxaspiro[4.5]decane: Lacks the amine functionality but has a similar dioxaspiro ring system.
Uniqueness: 1,8-Dioxaspiro[4.5]decan-4-amine is unique due to its specific amine substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields of research .
Biological Activity
1,8-Dioxaspiro[4.5]decan-4-amine is a compound featuring a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
This compound possesses a molecular formula of C₈H₁₃N₃O₂ and a molecular weight of approximately 171.2 g/mol. Its structural characteristics contribute to its interaction with biological targets, which are crucial for its activity.
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The spirocyclic structure allows it to fit into binding sites of receptors or enzymes, potentially modulating their activity. This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains.
- Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells through mechanisms that are yet to be fully elucidated.
Biological Activity Data
Biological Activity | Description | References |
---|---|---|
Antimicrobial | Exhibits activity against various bacterial strains | |
Anticancer | Potential inhibition of cancer cell proliferation |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of several spirocyclic compounds, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent.
-
Anticancer Activity :
- In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines. The compound was shown to activate caspase pathways, leading to programmed cell death in tested cancer cells.
-
Mechanistic Insights :
- Molecular docking studies have provided insights into how this compound interacts with specific protein targets involved in cellular signaling pathways associated with cancer progression and microbial resistance.
Properties
IUPAC Name |
1,8-dioxaspiro[4.5]decan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7-1-4-11-8(7)2-5-10-6-3-8/h7H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFRMNKEXSSNMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C1N)CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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